4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE
Overview
Description
4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE is a complex organic compound that features a triazolophthalazine core This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolophthalazine core, which is then functionalized with a benzenesulfonyl group and a morpholine ring. Common reagents used in these reactions include various halogenated aromatics, nitrogen anion intermediates, and catalytic amounts of piperidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives .
Scientific Research Applications
4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolophthalazine core can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant that also features a triazole moiety
Uniqueness
What sets 4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE apart is its unique combination of the triazolophthalazine core with a benzenesulfonyl group and a morpholine ring. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-7-8-16(13-19(14)30(27,28)25-9-11-29-12-10-25)20-17-5-3-4-6-18(17)21-23-22-15(2)26(21)24-20/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOBBQXHZATHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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